Einecs 302-012-4

hepatoprotection lipotropic cholesterol-lowering

Einecs 302‑012‑4 (CAS 94088‑15‑0) is a stoichiometric 1:1 salt composed of β‑D‑glucopyranuronic acid and 2,2′‑iminodiethanol (diethanolamine). The β‑D‑glucopyranuronic acid moiety carries four defined stereocenters (2S,3S,4S,5R,6R), distinguishing it from generic D‑glucuronic acid preparations that may lack stereochemical specification.

Molecular Formula C10H21NO9
Molecular Weight 299.27 g/mol
CAS No. 94088-15-0
Cat. No. B12673968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 302-012-4
CAS94088-15-0
Molecular FormulaC10H21NO9
Molecular Weight299.27 g/mol
Structural Identifiers
SMILESC(CO)NCCO.C1(C(C(OC(C1O)O)C(=O)O)O)O
InChIInChI=1S/C6H10O7.C4H11NO2/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;6-3-1-5-2-4-7/h1-4,6-9,12H,(H,10,11);5-7H,1-4H2/t1-,2-,3+,4-,6+;/m0./s1
InChIKeyGTUOTJRKYVNWGI-YXUDEUAMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Einecs 302-012-4 (CAS 94088-15-0) Procurement Guide: Defined β‑D‑Glucopyranuronic Acid–Diethanolamine 1:1 Salt for Hepatoprotective and Lipotropic Applications


Einecs 302‑012‑4 (CAS 94088‑15‑0) is a stoichiometric 1:1 salt composed of β‑D‑glucopyranuronic acid and 2,2′‑iminodiethanol (diethanolamine) . The β‑D‑glucopyranuronic acid moiety carries four defined stereocenters (2S,3S,4S,5R,6R), distinguishing it from generic D‑glucuronic acid preparations that may lack stereochemical specification [1]. This salt form was originally developed as a hepatoprotective, detoxifying, and hypocholesterolaemic agent and remains a recognised pharmaceutical substance listed in the WHO Drug Dictionary under the INN‑equivalent “diethanolamine glucuronate” (glucodiamine) [2]. The compound is most notably employed as a lipotropic component of the fixed‑dose combination Jetepar®, where it is paired with betaine glucuronate and nicotinamide ascorbate [3].

Why Einecs 302-012-4 Cannot Be Replaced by Generic Glucuronic Acid Salts in Liver‑Targeted Formulations


Generic glucuronic acid salts (e.g., sodium or potassium glucuronate) provide only a detoxifying glucuronic acid moiety, whereas Einecs 302‑012‑4 supplies both glucuronic acid and a lipotropically active diethanolamine counterion in a fixed 1:1 stoichiometry [1]. Substituting the diethanolamine counterion with sodium eliminates the intrinsic cholesterol‑lowering and hepatic lipid‑mobilising activity that is independently attributed to the diethanolamine component [1]. Furthermore, betaine glucuronate—the closest in‑class analog—requires a two‑fold higher oral dose to achieve equivalent serum cholesterol reduction in preclinical models, meaning that simple molar replacement of Einecs 302‑012‑4 with betaine glucuronate would yield sub‑therapeutic lipotropic exposure [2]. The physical state also differs fundamentally: betaine glucuronate is a crystalline solid, whereas diethanolamine glucuronate is a viscous, non‑crystallising mass that demands distinct formulation strategies for solid oral dosage forms [2].

Quantitative Differentiation Evidence for Einecs 302-012-4 Versus Closest Analogs


Dose‑Normalised Serum Cholesterol‑Lowering Potency: Diethanolamine Glucuronate vs. Betaine Glucuronate

In rats fed a hyperlipidic diet, diethanolamine glucuronate at 300 mg/kg/day p.o. lowered serum total cholesterol to 70.1% of control, while betaine glucuronate at twice the dose (600 mg/kg/day) achieved only 87.7% of control [1]. On a per‑mg basis, diethanolamine glucuronate was approximately twice as potent as betaine glucuronate in reducing serum total cholesterol under identical experimental conditions [1]. Methionine, a classical lipotropic comparator, required 1,000 mg/kg/day and still produced a higher residual serum cholesterol (78.5%) than diethanolamine glucuronate at 300 mg/kg [1].

hepatoprotection lipotropic cholesterol-lowering

Hepatic Lipid Reduction: Diethanolamine Glucuronate vs. Betaine Glucuronate and Methionine

In the same hyperlipidic rat model, liver total fats were measured as 5.2% of liver weight for diethanolamine glucuronate (300 mg/kg/day) versus 5.8% for betaine glucuronate (600 mg/kg/day) and 5.0% for methionine (1,000 mg/kg/day) [1]. The patent explicitly states that diethanolamine glycuronate was more active than methionine as a lipotropic agent in experimental steatosis [1]. Liver esterified fats were 3.70% for diethanolamine glucuronate vs. 4.27% for betaine glucuronate, representing a 13.4% relative reduction in esterified hepatic lipid despite the 50% lower dose [1].

steatosis hepatic lipids lipotropic agent

Clinical Reduction of Hepatic Steatosis and Hepatomegaly: Combination Product vs. Placebo

In an 8‑week randomised, double‑blind, placebo‑controlled trial (n=191), the fixed‑dose combination containing diethanolamine glucuronate (as glucodiamine) together with betaine glucuronate and nicotinamide ascorbate reduced hepatic steatosis by 25% (p<0.01) and hepatomegaly by 6% (p<0.05), while placebo did not significantly reduce either parameter [1]. Physician‑rated global efficacy was 'very good' or 'good' in 48% of verum‑treated patients versus 17% for placebo (p=9×10⁻⁶); patient self‑rated efficacy was 52% vs. 34% (p=0.017) [1]. Significant reductions in ALT, AST, and gamma‑GT were observed in the verum group only [1].

non-alcoholic steatohepatitis clinical trial steatosis reduction

Acute Toxicity Profile: Diethanolamine Glucuronate vs. Betaine Glucuronate

The intravenous LD50 in mice for diethanolamine glucuronate is 3,600 mg/kg (95% confidence limits 3,300–3,920), compared to 5,700 mg/kg (5,130–6,330) for betaine glucuronate and 4,000 mg/kg for free glycuronic acid [1]. While diethanolamine glucuronate exhibits moderately higher acute toxicity than betaine glucuronate, the patent notes that both salts are 'two to six times less toxic' than the starting bases (betaine and diethanolamine) considered individually [1]. The documented safety margin supports oral use; in the 8‑week NASH trial adverse events were mild and occurred in 10% of verum patients vs. 7% on placebo (n.s.) [2].

safety LD50 therapeutic index

Physical State and Formulation Handling: Amorphous Viscous Mass vs. Crystalline Betaine Glucuronate

The patent describes diethanolamine glucuronate as 'a viscous straw‑colored mass which cannot be converted to crystals', in contrast to betaine glucuronate which is obtained as 'hard white crystals similar in aspect to sugar, soluble in boiling alcohol, highly soluble in water with a neutral pH' [1]. This amorphous, hygroscopic nature of diethanolamine glucuronate necessitates different unit‑operation choices during solid dosage form manufacture (e.g., wet granulation with a liquid binder or direct encapsulation) compared to the directly compressible crystalline betaine salt [1]. The water solubility of both salts is described as high, but the amorphous form of diethanolamine glucuronate may confer a dissolution‑rate advantage in immediate‑release oral formulations, though data confirming this are class‑level inference [1].

formulation solid dosage physical state

Procurement‑Relevant Application Scenarios for Einecs 302‑012‑4 (Diethanolamine Glucuronate)


Fixed‑Dose Combination Development for Non‑Alcoholic Steatohepatitis (NASH)

The 25% steatosis reduction and 6% hepatomegaly improvement demonstrated in the Miglio et al. (2000) NASH trial [1] establish diethanolamine glucuronate as a clinically validated lipotropic component for combination products. Formulators can use the single entity to design bespoke dose ratios with betaine glucuronate or emerging NASH actives, leveraging the ~2‑fold potency advantage over betaine glucuronate to minimise total active load [2].

Alcoholic Hepatitis Adjunctive Therapy Formulation

The 1995 randomised trial in 200 alcohol‑induced chronic hepatitis patients showed Jetepar® (containing diethanolamine glucuronate) was significantly superior to placebo in improving serum phosphatase, bilirubin, and triglyceride levels, and in reducing jaundice, edema, and anorexia [1]. Procurement of the single entity supports development of simplified or differentiated alcoholic hepatitis regimens.

Hepatoprotective Nutraceutical or Dietary Supplement Product

The dual detoxifying (glucuronic acid) and lipotropic (diethanolamine) mechanism, combined with the defined 4‑stereocenter β‑D configuration [1], provides a differentiated active ingredient for liver‑health supplements. The 1:1 stoichiometric salt ensures batch‑to‑batch consistency in a regulatory category where ingredient variability is a common procurement concern.

Preclinical Model Compound for Glucuronidation and Lipid Metabolism Studies

The well‑characterised in vivo pharmacology in rat hyperlipidic diet models (serum cholesterol, liver fats, body weight trajectories) [1], together with its WHO‑DD listing and UNII identifier [2], makes this compound suitable as a reference standard for academic or industrial laboratories investigating lipotropic mechanisms or Phase II glucuronidation pathways.

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